三氯化钛

描述

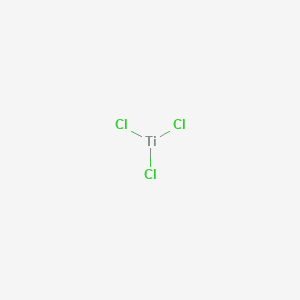

Titanium trichloride is an inorganic compound with the chemical formula TiCl₃. It is one of the most common halides of titanium and is known for its red-violet crystalline appearance. This compound is highly hygroscopic and is soluble in water, acetone, and acetonitrile, but insoluble in ether and hydrocarbons . Titanium trichloride is an important catalyst in the manufacture of polyolefins and has various applications in organic synthesis and industrial processes .

科学研究应用

聚合物材料的合成

三氯化钛用于生产乙烯基和烯烃的聚合物衍生物。 它用于制备齐格勒-纳塔催化剂,这些催化剂是通过使过渡金属(例如,TiCl4和TiCl3)与金属烷基反应而制备的络合物 . 这些催化剂在医药、汽车制造、食品、建筑和纺织等多个行业中使用 .

有机合成

除了在聚合物合成中的应用外,三氯化钛在有机合成的其他领域也得到了应用 .

二氧化钛纳米粒子的制备

三氯化钛用于制备二氧化钛纳米粒子 . 这些纳米粒子在光催化、太阳能电池和传感器等各个领域有着广泛的应用。

水净化

据报道,三氯化钛在去除溶解有机物方面具有相当大的潜力 和六价铬化合物<a aria-label="1: 4. Water Purification Titanium Trichloride has been reported to have considerable potential for use in processes for removing dissolved organics12" data-citationid="452fc98b-415f-1499-2579-06fbeec8cfc5-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1134/S002016852

作用机制

Target of Action

Titanium trichloride (TiCl3) is an inorganic compound that is primarily used as a catalyst in the manufacture of polyolefins . It is also used in the preparation of titanium dioxide nanoparticles and has potential applications in water purification processes .

Mode of Action

TiCl3 is known to interact with its targets through its reducing power . In the case of polyolefin production, TiCl3 acts as a catalyst, facilitating the reaction of transition metals with metal alkyls . When used in water purification, TiCl3 can aid in the removal of dissolved organics and chromium (VI) compounds .

Biochemical Pathways

It is known that ticl3 can alter seed germination metabolism and signaling pathways, affecting seedling establishment and the entire plant life cycle . It can also modulate biochemical pathways and the balance between reactive oxygen species (ROS) and plant growth hormones .

Pharmacokinetics

It is known that ticl3 is very soluble in water , which suggests that it could be readily absorbed and distributed in biological systems. More research is needed to fully understand the pharmacokinetics of TiCl3.

Result of Action

The molecular and cellular effects of TiCl3’s action depend on its application. In the context of polyolefin production, TiCl3 facilitates the reaction of transition metals with metal alkyls, leading to the formation of polyolefins . In water purification, TiCl3 can aid in the removal of dissolved organics and chromium (VI) compounds .

Action Environment

The action, efficacy, and stability of TiCl3 can be influenced by various environmental factors. For instance, the temperature and time of the reduction of aqueous titanium tetrachloride solutions can influence the yield of TiCl3 . Furthermore, the physiological environment can interact with titanium-based materials, triggering different cell and immune responses .

准备方法

Synthetic Routes and Reaction Conditions: Titanium trichloride can be synthesized through several methods:

- This method involves reducing titanium tetrachloride with hydrogen at temperatures ranging from 500 to 800°C. The reaction is as follows:

Reduction of Titanium Tetrachloride with Hydrogen: 2TiCl4+H2→2TiCl3+2HCl

属性

IUPAC Name |

trichlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPGGFAJWQGJC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

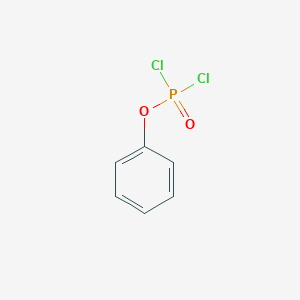

Cl[Ti](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiCl3, Cl3Ti | |

| Record name | Titanium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11130-18-0 (cpd with unspecified MF) | |

| Record name | Titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052870 | |

| Record name | Titanium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Dark red-violet deliquescent solid; [Merck Index] Purple powder; [Sigma-Aldrich MSDS] | |

| Record name | Titanium chloride (TiCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7705-07-9 | |

| Record name | Titanium chloride (TiCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium chloride (TiCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Titanium trichloride has the molecular formula TiCl3 and a molecular weight of 154.26 g/mol. [] ()

ANone: Researchers use a variety of techniques, including:

- Electron Spin Resonance (ESR): To study the nature of active centers in Ziegler-Natta catalyst systems containing titanium trichloride and alkyl aluminums. [] ()

- NMR Spectroscopy: To analyze the structure of titanium trichloride complexes, particularly with regards to ligand coordination and stereochemistry. [, , ] (, , )

- Infrared (IR) Spectroscopy: To identify functional groups and study bonding characteristics. [, ] (, )

- UV-Vis Spectroscopy: To study electronic transitions and investigate the formation of intermediates in reactions involving titanium trichloride. [, , ] (, , )

- UV-Raman Spectroscopy: Complementary to UV-Vis for studying electronic transitions and molecular vibrations. [] ()

- X-ray diffraction: To determine the crystal structure and identify different phases of titanium trichloride, including the influence of preparation methods. [, , ] (, , )

A: Titanium trichloride is a crucial component in Ziegler-Natta catalysts, which are widely used for the polymerization of olefins, such as ethylene and propylene. [, , , , , , , , ] (, , , , , , , , , ) These catalysts are essential for producing commercially important polymers like polyethylene and polypropylene.

A: Titanium trichloride acts as the primary catalytic component, typically used in combination with an organoaluminum compound as a co-catalyst. [, , , ] (, , , )

A: Studies have shown that smaller titanium trichloride particles generally exhibit higher catalytic activity in olefin polymerization. This is because smaller particles offer a larger surface area for interaction with the monomers and co-catalyst. [] ()

A: Donor-type impurities, such as those containing oxygen, sulfur, or nitrogen, can significantly affect the polymerization of propylene with titanium trichloride-triethylaluminum catalysts. These impurities can interact with both the titanium trichloride and the triethylaluminum, influencing the overall rate of polymerization, molecular weight of the resulting polymer, and the percentage of amorphous material produced. [] ()

ANone: Yes, research demonstrates its effectiveness in catalyzing:

- Oxidation reactions: For example, it catalyzes the oxidation of triphenylphosphine with oxygen. [] ()

- Esterification reactions: For example, it catalyzes the synthesis of tributyl citrate from citric acid and butanol. [] ()

A: Titanium trichloride is highly sensitive to air and moisture, readily undergoing oxidation and hydrolysis. [] () Therefore, it must be handled and stored under inert atmosphere conditions.

ANone: The choice of solvent can significantly impact the reactivity and stability of titanium trichloride. For example:

- Aqueous Solutions: Titanium trichloride forms chloroaquo complexes in aqueous solutions, with chloride ions gradually replacing water molecules in the coordination sphere of the titanium(III) ion. [] ()

- Aqueous-Alcoholic Solutions: The quantum yield of the photoinduced electron transfer reaction between methylene blue and titanium trichloride is influenced by the specific alcohol used, indicating the importance of solvent polarity on reaction kinetics. [, ] (, )

- Organic Solvents: Titanium trichloride is often used in conjunction with organometallic reagents in organic solvents like tetrahydrofuran (THF). [, , , ] (, , , ) The choice of solvent in these cases is crucial for controlling reaction selectivity and product distribution.

ANone: While titanium trichloride itself is not a major environmental pollutant, its production and use can have environmental implications. For instance, the production of titanium tetrachloride (TiCl4), a precursor to titanium trichloride, involves the use of chlorine gas, which can be hazardous. Additionally, the disposal of spent titanium trichloride-based catalysts requires careful consideration to prevent soil and water contamination.

A: Yes, researchers are exploring alternative methods for titanium trichloride synthesis to reduce environmental impact. One promising approach is electrochemical synthesis, which offers advantages such as lower energy consumption and reduced generation of hazardous waste. This method aims to produce high-purity titanium trichloride with applications in various industries, including water purification and the production of dye-sensitized solar cells. [] ()

A: Titanium trichloride is soluble in water, forming colored solutions that are characteristic of titanium(III) aqua complexes. [, ] (, ) The solubility of titanium trichloride is also influenced by factors such as pH, temperature, and the presence of other ions.

ANone: Common methods include:

- Titration: Redox titration, particularly with potassium dichromate, is widely used to determine the concentration of titanium trichloride solutions. [, , , ] (, , , ) This method relies on the oxidation of titanium(III) to titanium(IV).

ANone: Titanium trichloride is a valuable reagent for:

- Reducing agent in titrations: It accurately determines total iron content in various materials by reducing iron(III) to iron(II), allowing for subsequent titration with potassium dichromate. [, , , ] (, , , )

A: Titanium trichloride is commonly prepared by the reduction of titanium tetrachloride (TiCl4). [, , , ] (, , , ) Various reducing agents can be employed, including: * Metals: Such as aluminum, magnesium, or hydrogen. [, , ] (, , ) * Electrochemical methods: Electrolysis of titanium tetrachloride solutions. [, ] (, )

A: Conventional production methods can be energy-intensive and may generate significant amounts of waste. [] () These factors have driven research into more sustainable and efficient alternatives, such as electrochemical synthesis.

A: * Discovery of Ziegler-Natta Catalysts: The discovery of titanium trichloride-based Ziegler-Natta catalysts in the 1950s revolutionized the field of polymer chemistry, enabling the production of high-density polyethylene and polypropylene. [, ] (, )* Development of Syndiospecific Polymerization: Research into titanium trichloride catalysts led to the development of syndiospecific polymerization, a method for controlling the stereochemistry of polymers,

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。